Dihydroxyisobenzofuranon can be classified under heterocyclic compounds, specifically within the subgroup of isobenzofuran derivatives. These compounds are often synthesized for their unique chemical properties and biological activities. The compound's molecular formula and structural characteristics contribute to its classification as a polyhydroxylated derivative, which can exhibit various functional properties due to the presence of hydroxyl groups.
The synthesis of dihydroxyisobenzofuranon typically involves multiple synthetic routes, often starting from simpler precursors such as phenolic compounds or benzoic acid derivatives. Common methods include:
For instance, one approach involves the bromination of 3-hydroxyisobenzofuran-1-one followed by dehydrobromination to yield dihydroxyisobenzofuranon derivatives .
Dihydroxyisobenzofuranon participates in several significant chemical reactions, including:
These reactions are typically facilitated under mild conditions using common reagents such as oxidizing agents (e.g., potassium permanganate) or Lewis acids .
The mechanism of action for dihydroxyisobenzofuranon primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl groups. These interactions can modulate enzyme activity or receptor binding, leading to potential biological effects such as antimicrobial or anticancer activities.
Research has indicated that derivatives of isobenzofuranone exhibit various biological activities, including inhibition of topoisomerase enzymes, which are crucial for DNA replication . Further studies are needed to elucidate specific pathways and molecular targets involved in these actions.
Dihydroxyisobenzofuranon exhibits several notable physical and chemical properties:
These properties make dihydroxyisobenzofuranon a versatile compound in organic synthesis .
Dihydroxyisobenzofuranon has several applications in scientific research:
Dihydroxyisobenzofuranone derivatives emerged as significant natural product cores through early phytochemical investigations. These compounds belong to the broader class of isobenzofuranones (phthalides), recognized for their presence in bioactive natural products. For example, noscapine—a complex alkaloid containing an isobenzofuranone subunit—was isolated from opium poppy (Papaver somniferum) in the 19th century and historically employed as an antitussive [1]. Structural characterization revealed that the isobenzofuranone core enables specific three-dimensional interactions with biological targets due to its fused bicyclic system and hydrogen-bonding capable carbonyl group. Modern metabolomic studies have identified dihydroxy variants in fungal and plant extracts, where they frequently function as chemical defense agents or signaling molecules. The ortho-quinone methide-like character of dihydroxyisobenzofuranone derivatives facilitates redox interactions and electrophilic reactivity, underpinning their biological roles in source organisms [4] [9].
Table 1: Natural Sources and Bioactivities of Select Isobenzofuranone Derivatives
| Natural Compound | Source Organism | Core Structure | Documented Bioactivity |
|---|---|---|---|
| Noscapine | Papaver somniferum | Tetrahydroisoquinoline-linked isobenzofuranone | Antitussive, Antimitotic |
| 5,6-Dihydroxyphthalide | Aspergillus sp. | Dihydroxyisobenzofuranone | Antioxidant, Antimicrobial |
| Fredericamycin A precursor | Streptomyces griseus | Spiroisobenzofuranone | Antitumor |
The dihydroxyisobenzofuran scaffold has transitioned into contemporary drug discovery due to its balanced physicochemical properties and synthetic versatility. Computational analyses demonstrate that dihydroxyisobenzofuranone derivatives exhibit favorable drug-likeness metrics: molecular weight (150–300 Da), calculated logP (0.5–2.5), and hydrogen bond donor/acceptor counts (2–4 donors, 3–5 acceptors) that align with Lipinski’s rule parameters [4]. This scaffold participates in multiple target classes:
Table 2: Receptor Affinity Profiles of Synthetic Dihydroxyisobenzofuranone Derivatives
| Compound | RXRα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | Antibacterial MIC (μg/mL) | Antiviral IC₅₀ (μM) |
|---|---|---|---|---|
| AI-Design 1 | 0.13 ± 0.01 | 2.3 ± 0.2 | >64 | NT |
| Derivative 7a | NT | 5.2 ± 0.8 | 8 | NT |
| RNA-376 | NT | NT | NT | 1.7 ± 0.3 |
The dihydroxyisobenzofuranone core functions as a privileged scaffold due to its multifunctional handle for rational structural diversification. Strategic modifications at key positions significantly alter bioactivity profiles:
Quantitative structure-activity relationship (QSAR) models reveal critical electronic parameters governing bioactivity: Hammett constants (σ) for substituents at C7 correlate with antioxidant potency (R² = 0.89), while steric bulk at C3 inversely correlates with kinase inhibition [4] [7]. Molecular hybridization strategies have yielded potent chimeric agents, exemplified by dihydroxyisobenzofuranone-1,2,3-triazole conjugates that exhibit dual HDAC6/EGFR inhibition (IC₅₀ = 0.24 μM and 0.87 μM respectively) [7].
Table 3: Structure-Activity Relationship of C7-Substituted Dihydroxyisobenzofuranones
| C7 Substituent | logP | Hammett σ | Antioxidant IC₅₀ (μM) | PPARγ Transactivation (%) |
|---|---|---|---|---|
| H | 1.02 | 0.00 | 48.2 ± 3.1 | 22 ± 4 |
| NO₂ | 1.15 | 0.78 | >200 | 8 ± 2 |
| OCH₃ | 0.86 | -0.27 | 29.7 ± 2.3 | 65 ± 7 |
| N(CH₃)₂ | 0.45 | -0.83 | 18.4 ± 1.6 | 89 ± 5 |
Synthetic accessibility enhances this scaffold’s utility. Modern routes employ:
These innovations position dihydroxyisobenzofuranone as a critical building block in fragment-based drug discovery, particularly for multifunctional polypharmacology agents targeting cancer and antimicrobial resistance.
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: